molecular formula C10H11F2NO2 B13987498 (S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid

(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid

Cat. No.: B13987498
M. Wt: 215.20 g/mol
InChI Key: UBBHPNTUQDUWGR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a difluorobenzyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzyl bromide and (S)-alanine.

    Nucleophilic Substitution: The 2,3-difluorobenzyl bromide undergoes a nucleophilic substitution reaction with the amino group of (S)-alanine in the presence of a base such as sodium hydroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The difluorobenzyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carboxylic acid group may produce alcohols.

Scientific Research Applications

(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme-substrate interactions and protein engineering.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The amino and carboxylic acid groups play a crucial role in the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic acid
  • (S)-3-Amino-2-(2,3-dibromobenzyl)propanoic acid
  • (S)-3-Amino-2-(2,3-dimethylbenzyl)propanoic acid

Uniqueness

(S)-3-Amino-2-(2,3-difluorobenzyl)propanoic acid is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in medicinal chemistry for designing drugs with specific binding characteristics and improved pharmacokinetic profiles.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(2,3-difluorophenyl)propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-8-3-1-2-6(9(8)12)4-7(5-13)10(14)15/h1-3,7H,4-5,13H2,(H,14,15)/t7-/m0/s1

InChI Key

UBBHPNTUQDUWGR-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)F)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(CN)C(=O)O

Origin of Product

United States

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